

Application of 2-(Benzyl(methyl)amino)ethanol-d4 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: 2-(Benzyl(methyl)amino)ethanol-d4

Cat. No.: B566810

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Introduction

2-(Benzyl(methyl)amino)ethanol-d4 is the deuterium-labeled version of 2-(Benzyl(methyl)amino)ethanol. In pharmacokinetic (PK) research, which examines the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterated compounds are invaluable tools.^{[1][2][3]} The primary application of **2-(Benzyl(methyl)amino)ethanol-d4** is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart, 2-(Benzyl(methyl)amino)ethanol, in biological samples.^{[4][5]} The use of a SIL-IS is considered the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), as it helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.^{[2][6][7]}

The key advantage of using a deuterated internal standard is that it is chemically identical to the analyte of interest, meaning it behaves similarly during extraction, chromatography, and ionization.^{[1][4]} However, its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by a mass spectrometer.^[1] This ensures reliable quantification by correcting for matrix effects, which are a common source of error in bioanalytical assays.^[7]

Experimental Protocols

The following are detailed protocols for a typical pharmacokinetic study utilizing **2-(Benzyl(methyl)amino)ethanol-d4** as an internal standard for the quantification of 2-(Benzyl(methyl)amino)ethanol in human plasma.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol outlines a common method for extracting the analyte and internal standard from a biological matrix like plasma.

Materials:

- Human plasma samples
- 2-(Benzyl(methyl)amino)ethanol (analyte) stock solution
- **2-(Benzyl(methyl)amino)ethanol-d4** (internal standard) working solution
- Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
- Microcentrifuge tubes (1.5 mL) or 96-well plates
- Vortex mixer
- Centrifuge

Methodology:

- Thaw frozen plasma samples on ice.
- Vortex each plasma sample for 10 seconds to ensure homogeneity.
- Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 10 µL of the **2-(Benzyl(methyl)amino)ethanol-d4** internal standard working solution to each tube (except for blank samples, to which 10 µL of the vehicle is added).
- Vortex briefly to mix.
- Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.

- Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Vortex for 30 seconds to ensure complete dissolution.
- The samples are now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of 2-(Benzyl(methyl)amino)ethanol using its deuterated internal standard.

Instrumentation:

- UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
- Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient:

- 0.0-0.5 min: 5% B
- 0.5-2.5 min: 5% to 95% B
- 2.5-3.5 min: Hold at 95% B
- 3.5-3.6 min: 95% to 5% B
- 3.6-5.0 min: Hold at 5% B

MS/MS Conditions (Hypothetical):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - 2-(Benzyl(methyl)amino)ethanol: Q1: 166.1 -> Q3: 120.1 (Quantifier), 91.1 (Qualifier)
 - **2-(Benzyl(methyl)amino)ethanol-d4**: Q1: 170.1 -> Q3: 120.1
- Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 500°C).

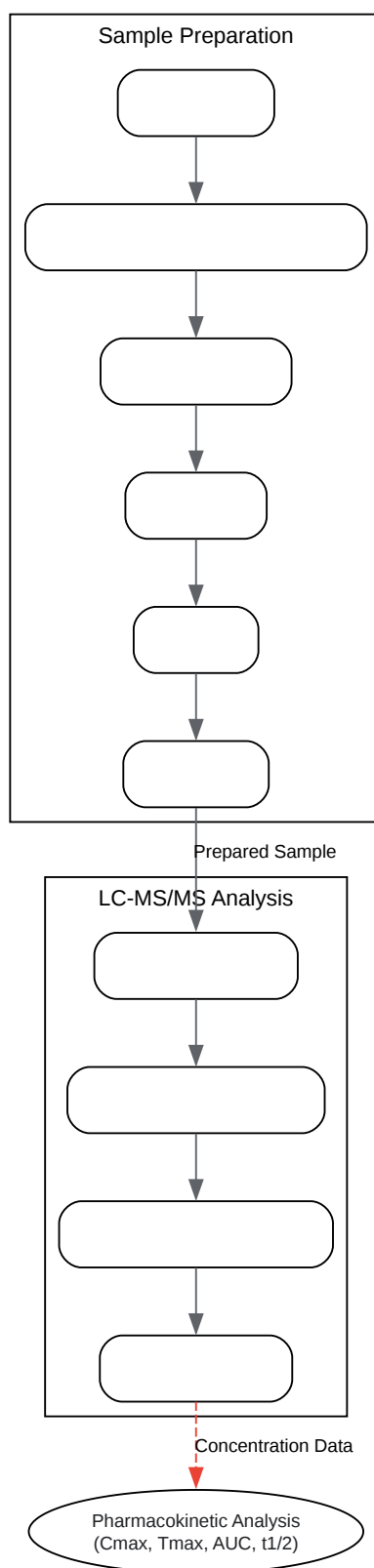
Data Presentation

The use of **2-(Benzyl(methyl)amino)ethanol-d4** as an internal standard allows for the reliable determination of the pharmacokinetic parameters of 2-(Benzyl(methyl)amino)ethanol. The following table presents hypothetical pharmacokinetic data following a single oral dose of 2-(Benzyl(methyl)amino)ethanol in healthy volunteers.

Parameter	Unit	Value (Mean \pm SD)
Cmax (Maximum plasma concentration)	ng/mL	850 \pm 150
Tmax (Time to reach Cmax)	h	1.5 \pm 0.5
AUC0-t (Area under the curve from 0 to last measurement)	ng·h/mL	4500 \pm 900
AUC0-inf (Area under the curve from 0 to infinity)	ng·h/mL	4800 \pm 950
t1/2 (Elimination half-life)	h	8.2 \pm 1.5

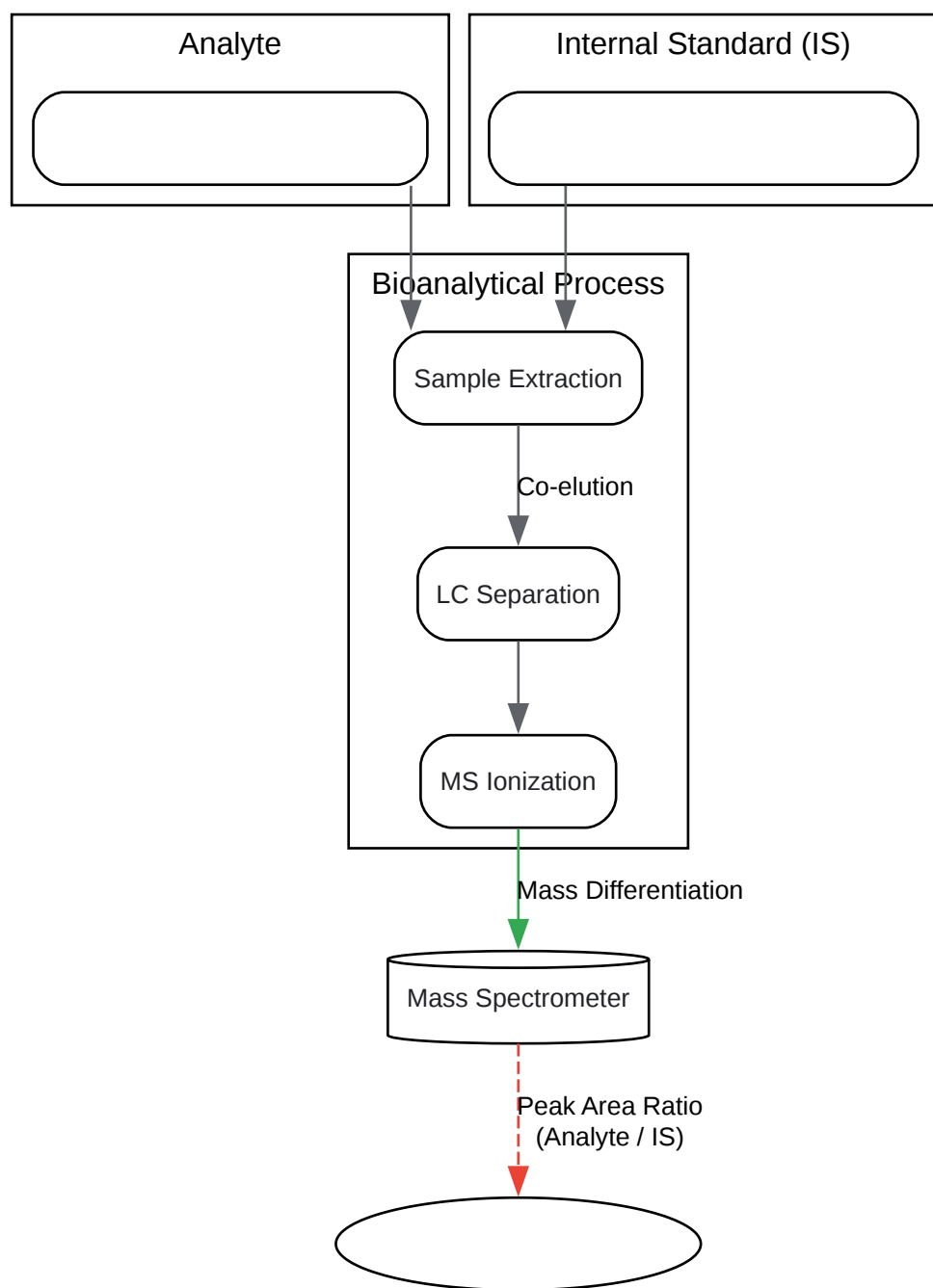
This data is for illustrative purposes only and does not represent actual experimental results.

Visualization of Experimental Workflow and Concepts



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Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.



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Caption: Principle of using a stable isotope-labeled internal standard.

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